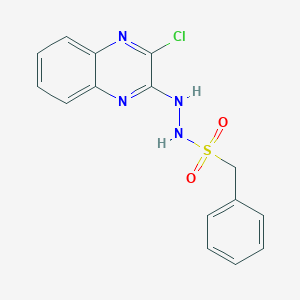
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide, also known as AQ-13, is a synthetic compound that has gained attention in the scientific community due to its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has also been shown to disrupt the microtubule network in cancer cells, which is essential for cell division.
Biochemical and Physiological Effects:
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been found to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. However, it has also been found to have some toxic effects on the liver and kidneys at high doses. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been shown to increase the levels of reactive oxygen species in cancer cells, leading to oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has several advantages for lab experiments, including its low toxicity in normal cells and its ability to inhibit the growth of various cancer cell lines. However, the complex synthesis method and the limited availability of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide may be a limitation for some researchers. In addition, the potential toxic effects of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide on the liver and kidneys may require additional precautions in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide in cancer therapy. One direction is the development of more efficient synthesis methods to increase the availability of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide for research and clinical use. Another direction is the investigation of the potential synergistic effects of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide with other anticancer agents. Finally, the development of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide analogs with improved efficacy and reduced toxicity may be a promising direction for future research.
In conclusion, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is a synthetic compound that has shown potential as an anticancer agent through its inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. While the complex synthesis method and potential toxic effects may be limitations for some researchers, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has several advantages for lab experiments and future directions for its use in cancer therapy.
Synthesemethoden
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is synthesized through a multi-step process involving the reaction of 2-chloro-3-nitroquinoxaline with benzylamine, followed by reduction and sulfonation. The final product is obtained through the reaction of the intermediate product with hydrazine hydrate. The synthesis of N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N'-(3-chloro-2-quinoxalinyl)(phenyl)methanesulfonohydrazide has been shown to inhibit angiogenesis, the process by which tumors develop blood vessels to support their growth.
Eigenschaften
Molekularformel |
C15H13ClN4O2S |
|---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
N//'-(3-chloroquinoxalin-2-yl)-1-phenylmethanesulfonohydrazide |
InChI |
InChI=1S/C15H13ClN4O2S/c16-14-15(18-13-9-5-4-8-12(13)17-14)19-20-23(21,22)10-11-6-2-1-3-7-11/h1-9,20H,10H2,(H,18,19) |
InChI-Schlüssel |
SXADBPDDEWLWOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC2=NC3=CC=CC=C3N=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NNC2=NC3=CC=CC=C3N=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)

![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)


